molecular formula C12H9BrClNO2 B1303697 Ethyl 6-bromo-4-chloroquinoline-3-carboxylate CAS No. 206257-39-8

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

货号: B1303697
CAS 编号: 206257-39-8
分子量: 314.56 g/mol
InChI 键: YGMLKBFPHVLHGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Intermediates

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is primarily utilized as a pharmaceutical intermediate. Its structure allows it to serve as a precursor in the synthesis of biologically active compounds. The compound is involved in the production of various derivatives that display significant pharmacological activities, including anti-cancer and anti-inflammatory properties .

Therapeutic Applications

  • Cancer Treatment : Research indicates that derivatives of this compound exhibit potential in cancer therapy. These compounds can inhibit angiogenesis, which is crucial for tumor growth and metastasis. The ability to modulate angiogenesis makes this compound a candidate for developing treatments against various cancers .
  • Ocular Diseases : The compound has been studied for its effects on diseases such as diabetic retinopathy and age-related macular degeneration. Its derivatives have shown promise in inhibiting vascular endothelial growth factor (VEGF), which plays a significant role in these conditions .
  • Inflammatory Diseases : this compound and its derivatives are being explored for their anti-inflammatory effects. These compounds may help manage conditions characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting their potential as chemotherapeutic agents .

Case Study 2: Inhibition of VEGF

In another study focused on ocular diseases, researchers synthesized several derivatives of this compound and tested their ability to inhibit VEGF activity in vitro. The most potent compounds demonstrated significant reductions in VEGF-induced endothelial cell proliferation, suggesting their therapeutic potential for treating diabetic retinopathy .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TreatmentInhibits angiogenesis; potential anti-cancer agentSignificant apoptosis induction in cancer cells
Ocular DiseasesTargets VEGF for diabetic retinopathy treatmentReduced endothelial cell proliferation observed
Anti-inflammatory UsesPotential treatment for rheumatoid arthritis and psoriasisExhibits anti-inflammatory properties

作用机制

The mechanism of action of ethyl 6-bromo-4-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. As a quinoline derivative, it can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

生物活性

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including the presence of bromine and chlorine atoms, contribute to its reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The halogen substituents (bromine and chlorine) on the quinoline ring enhance the compound's binding affinity to various molecular targets, potentially modulating their activity. This can lead to significant effects on cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound through its inhibitory effects on key signaling pathways involved in cancer cell proliferation. A notable study reported the following IC50 values for this compound against different cancer cell lines:

CompoundIC50 (nM) for PI3KαIC50 (nM) for mTORAnti-proliferative Activity (μM)
This compound8.61163.41

These results indicate moderate potency against PI3Kα and mTOR, which are critical targets in cancer therapy .

Antimalarial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimalarial activity. Quinoline derivatives are known for their efficacy against malaria parasites. Although specific IC50 values for this compound were not detailed in the available literature, related compounds have shown significant activity against Plasmodium falciparum, suggesting a potential similar profile .

Case Studies

  • Antitumor Activity : A study explored the effects of this compound on prostate cancer cells (PC3). The results demonstrated that treatment with this compound significantly reduced cell viability in vitro, indicating its potential as an anticancer agent.
  • Targeted Drug Delivery : Research has also highlighted the use of this compound in developing targeted therapies that exploit its ability to bind selectively to cancer cells while minimizing effects on normal tissues.

属性

IUPAC Name

ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMLKBFPHVLHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377321
Record name ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206257-39-8
Record name ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Suspend 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester (11 g, 37 mmol) in anhydrous dimethylformamide (148.6 mL) under nitrogen atmosphere. Add phosphoryl chloride (20.7 mL, 222 mmol, 6 eq.) via syringe over 5 minutes and stir vigorously at room temperature for 3 hours. Quench the reaction by pouring the mixture into ice water (1.5 L) and continue stirring until all the ice has melted. Obtain the solid formed by filtration, rinse with water and allow complete drying to afford the titled compound (11.4 g, 94%). MS (ESI) m/z (M+H)+ 314.0, 316.0.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
148.6 mL
Type
solvent
Reaction Step Five
Yield
94%

Synthesis routes and methods II

Procedure details

A 20 mL microwave vial was charged with 2-[(4-bromo-phenylamino)methylene]malonic acid diethyl ester (1.711 g, 5.0 mmol) and POCl3 (phosphoryl chloride, 10.0 mL, 16.8 g, 109 mmol). The vial was capped and the mixture was microwave heated stepwise up to 180° C. (watching the pressure) over 5 min and then kept at 180° C. for 30 min Excess POCl3 was evaporated and the residue partitioned between CH2Cl2 (40 mL) and 2 N NaOH (aq) (40 mL). The aqueous layer was extracted with CH2Cl2 (2×40 mL). The organic layers were combined, dried with Na2CO3 and evaporated. The residue was purified on column (silica gel, CH2Cl2 as eluent). Pure fractions were pooled, evaporated and the residue dried under vacuum to give 0.821 g (52%) of 6-bromo-4-chloroquinoline-3-carboxylic acid ethyl ester. MS (ESI+) m/z 314, 316 (MH+).
Quantity
1.711 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

On a larger scale, ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate (5765 g, 13.85 mol) was charged to the vessel with thionyl chloride (28.8 L). An exotherm from 20-26° C. was observed. DMF (4.4 mL) was added with no observed exotherm and the batch heated to 75° C. and stirred for 17 h. HPLC showed 1.3% starting material remained with 98.0% product. The reaction was concentrated in vacuo and the residue azeotroped with toluene (25 L). The resulting solid was then slurried in heptane (18.5 L) for 2.5 h, filtered and washed with heptane (3×4 L). The solid was dried under vacuum at 35° C. to give 4077 g of the desired material (93% crude yield) which contained ˜5% of ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate in addition to ˜4% hydrolysis product by HPLC (90% pure). The crude material (4077 g) was returned to the vessel and reprocessed with thionyl chloride (14.5 L) and DMF (2.2 mL). The mixture was heated to 75° C. for 40 h. The thionyl chloride was removed in vacuo and the residue azeotroped with toluene (10 L). The residue was slurried in heptane (18 L) for ˜16 h at 20° C. The solid was collected by filtration, one portion being filtered under nitrogen and washed with heptane (3 L) to yield 2196 g of desired material (90% NMR assay, 99% by HPLC). The remainder of the batch was filtered under air and washed with heptane (3 L) to yield 1905 g of the desired material (88% NMR assay, 99% by HPLC). The yellow solids were combined for further processing (4101 g, 3653 g active, 83% yield, 99% by HPLC).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude material
Quantity
4077 g
Type
reactant
Reaction Step Two
Quantity
14.5 L
Type
reactant
Reaction Step Three
Name
Quantity
2.2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。